

2-Chloro-N-(4-(diethylamino)phenyl)acetamide

basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Cat. No.:	B162254

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-N-(4-(diethylamino)phenyl)acetamide**: Core Properties and Applications

Authored by Senior Application Scientist, Gemini Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of **2-Chloro-N-(4-(diethylamino)phenyl)acetamide**. This compound is a key intermediate in various synthetic pathways, particularly in the development of dyes and potentially bioactive molecules. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to ensure scientific integrity and practical applicability.

Chemical Identity and Molecular Structure

2-Chloro-N-(4-(diethylamino)phenyl)acetamide is a substituted acetamide featuring a chloroacetyl group attached to an N,N-diethyl-p-phenylenediamine core. This structure imparts a unique combination of reactivity, making it a versatile building block in organic synthesis.

- IUPAC Name: 2-chloro-N-[4-(diethylamino)phenyl]acetamide[1]
- Synonyms: 2-Chloro-N-(4-diethylamino-phenyl)-acetamide, AKOS BBS-00003903[2]

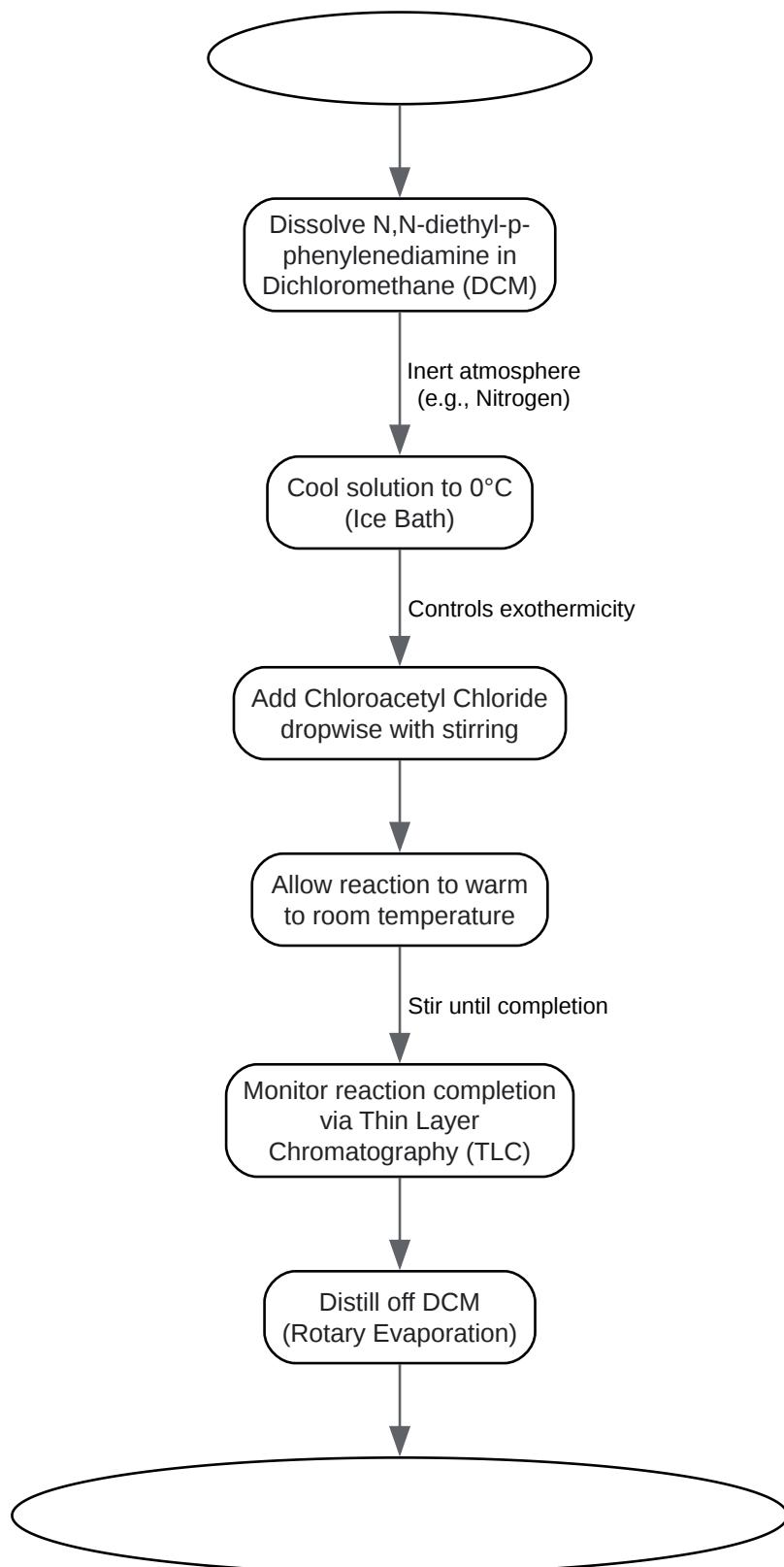
- CAS Number: 125983-31-5[\[3\]](#)
- Molecular Formula: C₁₂H₁₇ClN₂O[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Weight: 240.73 g/mol [\[1\]](#)[\[2\]](#)[\[4\]](#)

The molecule's structure consists of an electron-rich aromatic ring, due to the activating diethylamino group, and a reactive electrophilic site at the carbon-bearing chlorine atom.

Caption: Chemical Structure of **2-Chloro-N-(4-(diethylamino)phenyl)acetamide**.

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its suitability for specific applications, including reaction conditions, solvent selection, and storage.


Property	Value	Source(s)
Molecular Weight	240.73 g/mol	[1] [2] [4]
Boiling Point	417.7°C at 760 mmHg	[5]
Density	1.174 g/cm ³	[5]
Flash Point	206.4°C	[5]
Vapor Pressure	3.48E-07 mmHg at 25°C	[5]
Refractive Index	1.587	[5]
Solubility	Expected to have moderate solubility in organic solvents (e.g., ethanol, DMSO) and lower solubility in water.	[6]

Expert Insights: The presence of the diethylamino group, a polar tertiary amine, along with the amide linkage, suggests some affinity for polar solvents. However, the overall structure, dominated by the phenyl ring and ethyl groups, results in lower solubility in water.[\[6\]](#) Solubility can be influenced by pH; protonation of the tertiary amine under acidic conditions would increase aqueous solubility.

Synthesis Protocol

The primary synthesis route for **2-Chloro-N-(4-(diethylamino)phenyl)acetamide** is the acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction. A similar synthesis is well-documented for the N,N-dimethyl analogue.^[7]

Experimental Workflow: Acylation Reaction

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Chloro-N-(4-(diethylamino)phenyl)acetamide**.

Step-by-Step Methodology

This protocol is adapted from a standard procedure for analogous compounds and should be performed by qualified personnel in a fume hood.[7][8]

- Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diethyl-p-phenylenediamine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).
- Cooling: Place the flask in an ice-water bath and cool the solution to approximately 0°C.
Causality: This initial cooling is crucial to manage the exothermic nature of the acylation reaction and prevent potential side reactions.
- Addition of Acylating Agent: Add chloroacetyl chloride (1.0 equivalent), dissolved in a small amount of DCM, dropwise to the stirred solution over 15-30 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours.
- Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[7]
- Work-up: Upon completion, the solvent is typically removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, often as an oily residue or solid.[7]
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography if necessary.

Chemical Reactivity and Applications

The utility of **2-Chloro-N-(4-(diethylamino)phenyl)acetamide** stems from its distinct reactive sites, making it a valuable intermediate.

- Nucleophilic Substitution: The α -chloro group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of various functional groups (e.g., amines, thiols, azides), which is a common strategy in the synthesis of more complex molecules, including potential pharmaceuticals.[8]

- Aromatic Ring Chemistry: The diethylamino group is a strong activating group, making the aromatic ring electron-rich. This facilitates electrophilic aromatic substitution reactions. This property is particularly exploited in the synthesis of azo dyes, where the ring acts as an effective coupling component with diazonium salts.[9]
- Amide Functionality: The amide bond is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.

Primary Applications:

- Dye Intermediate: It serves as a precursor in the production of azo dyes.[9]
- Pharmaceutical and Bioactive Compound Synthesis: The chloroacetamide moiety is a common pharmacophore and a versatile handle for chemical modification. Related phenylacetamide structures have been investigated for a range of biological activities, including potential antidepressant, antimicrobial, and anti-inflammatory properties.[8][9][10]

Safety and Handling

Proper handling of **2-Chloro-N-(4-(diethylamino)phenyl)acetamide** is essential due to its potential hazards. The safety information for structurally similar compounds indicates it should be treated as an irritant.[11][12]

Hazard Identification:

- Causes skin irritation.[12][13]
- Causes serious eye irritation.[12][13][14]
- May cause respiratory irritation.[12][13][14]
- May be harmful if swallowed or in contact with skin.[13]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[3][15] If working with fine powder, use a dust mask or ensure adequate ventilation.[11]

- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[[13](#)][[15](#)]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[[14](#)][[15](#)] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[[14](#)]
- First-Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[[14](#)][[15](#)]
 - Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[[13](#)][[15](#)]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[[13](#)][[15](#)]
 - Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[[13](#)][[15](#)]
- Disposal: Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.[[14](#)][[15](#)]

References

- 2-Chloro-N-(4-diethylamino-phenyl)-acetamide | C12H17ClN2O | CID 237734 - PubChem. (n.d.). PubChem.
- 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide - MySkinRecipes. (n.d.). MySkinRecipes.
- 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide | C12H17ClN2O3S | CID 2362577 - PubChem. (n.d.). PubChem.
- Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide - PrepChem.com. (n.d.). PrepChem.com.
- 2-chloro-N-(4-ethoxyphenyl)acetamide - Solubility of Things. (n.d.). Solubility of Things.
- 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. (n.d.). PubChem.
- Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10. [Link]

- Synthesis of 2-chloro-N-(substituted)phenylacetamide and... - ResearchGate. (n.d.). ResearchGate.
- Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-N-(4-diethylamino-phenyl)-acetamide | C12H17ClN2O | CID 237734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]
- 3. 125983-31-5 Cas No. | 2-Chloro-N-(4-diethylamino-phenyl)-acetamide | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide [myskinrecipes.com]
- 10. ijpsr.info [ijpsr.info]
- 11. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]
- 12. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Chloro-N-(4-(diethylamino)phenyl)acetamide basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162254#2-chloro-n-4-diethylamino-phenyl-acetamide-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com